molecular formula C10H2O6 B034530 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 CAS No. 106426-63-5

1,2,4,5-Benzenetetracarboxylic dianhydride-d2

Cat. No. B034530
M. Wt: 220.13 g/mol
InChI Key: ANSXAPJVJOKRDJ-QDNHWIQGSA-N
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Description

Synthesis Analysis

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 can be synthesized through various chemical routes, including the direct reaction of corresponding diamine monomers with different commercially available dianhydrides. This process leads to the formation of fluorinated polyimides, showcasing the compound's versatility in polymer chemistry (Banerjee et al., 2003).

Molecular Structure Analysis

The molecular structure of coordination polymers and frameworks derived from 1,2,4,5-benzenetetracarboxylic dianhydride-d2 often features intricate arrangements. For example, Cd(II) complexes exhibit diverse coordination modes and form 3-D supramolecular structures through hydrogen bonding (Han et al., 2014). These structural characteristics are crucial for the materials' properties and applications.

Chemical Reactions and Properties

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 undergoes various chemical reactions, contributing to the formation of polyimides and coordination polymers. The reactivity of its anhydride groups allows for the introduction of different functional groups, leading to materials with tailored properties, such as enhanced thermal stability and specific coordination structures (Wang et al., 2013).

Physical Properties Analysis

The physical properties of polymers and coordination compounds derived from 1,2,4,5-benzenetetracarboxylic dianhydride-d2, such as solubility, thermal stability, and mechanical strength, are influenced by the molecular structure. For instance, fluorinated polyimides show low water absorption rates, low dielectric constants, and high thermal stability, making them suitable for electronic applications (Banerjee et al., 2003).

Scientific Research Applications

Polymer Science Applications

Polyimides synthesized from dianhydride moieties, such as those involving 6FDA (2,2′-bis(3,4-carboxylphenyl) hexafluoropropane dianhydride) and related compounds, have been extensively studied for gas separation applications. These studies highlight the characterization of diffusion coefficients of gases like N₂, O₂, CH₄, and CO₂ through dense polyimide films. The research provides a deeper insight into the characteristics of gas penetration through dense membranes, which is crucial for improving the efficiency of gas separation technologies (Wang, Cao, & Chung, 2002).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) and their derivatives have gained attention for their self-assembly behavior and potential applications ranging from nanotechnology to biomedical fields. The simple structure and detailed understanding of their supramolecular self-assembly behavior allow for the versatile use of BTAs in creating one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their applications are emerging in commercial products, highlighting their adaptability and promising future in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Materials Science

Research in conjugated polymers containing diketopyrrolopyrrole (DPP)-based polymers and their isomers, such as isoDPP, benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP), focuses on their use in electronic devices. These studies involve the synthesis and characterization of these polymers to explore their optical, electrochemical, and device performance. The aim is to develop high-performance materials for electronic device applications, leveraging the unique properties of these electron-deficient pigments (Deng et al., 2019).

Safety And Hazards

This compound may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction and causes serious eye damage . It has a flash point of 380 °C .

Future Directions

The solvothermal reaction of Co (II)/Zn (II) salt with 1,2,4,5-benzene tetracarboxylic dianhydride (BTD) leads to the formation of two coordination polymers based on benzene-1,2,4,5-tetracarboxylic acid (H4BTC), which could have potential applications in the future .

properties

IUPAC Name

4,8-dideuteriofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSXAPJVJOKRDJ-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2C(=C(C3=C1C(=O)OC3=O)[2H])C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583758
Record name (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Benzenetetracarboxylic dianhydride-d2

CAS RN

106426-63-5
Record name (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-Benzene-D2-tetracarboxylicdianhydride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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